![molecular formula C32H43N3O7 B2796400 Fmoc-L-Lys(Boc-Ahx)-OH CAS No. 2250437-37-5](/img/structure/B2796400.png)
Fmoc-L-Lys(Boc-Ahx)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-L-Lys(Boc-Ahx)-OH is a chemical compound widely used in scientific research. It has the chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[6-(t-butyloxycarbonyl)aminohexanoyl]-L-lysine . It has a molecular weight of 581.7 g/mol .
Molecular Structure Analysis
The molecular formula of Fmoc-L-Lys(Boc-Ahx)-OH is C32H43N3O7 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and an aminohexanoyl (Ahx) group .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Boc-Ahx)-OH has a molecular weight of 581.7 g/mol .Scientific Research Applications
Peptide Synthesis and Structure Characterization
Fmoc-L-Lys(Boc-Ahx)-OH serves as a crucial building block in peptide synthesis. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing polypeptides, addressing challenges such as high costs and low yields associated with peptide synthesis. Their study represents a significant advancement in amino acid protection reactions and peptide synthesis techniques, providing a foundation for future research in this area (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of Building Blocks for Solid Phase Synthesis
J. Davies and Loai Al-Jamri (2002) synthesized two building blocks, including Fmoc-Lys(Boc)-OH derivatives, for solid-phase synthesis of DTPA-containing peptides. This work underscores the role of Fmoc-L-Lys(Boc-Ahx)-OH in creating chelating agents for metal ions, which are pivotal in developing diagnostic and therapeutic agents (J. Davies & Loai Al-Jamri, 2002).
Development of Bioactive Hydrogels
An elastin-mimetic polypeptide was chemically conjugated with various integrin ligands (RGD peptides) using Fmoc-L-Lys(Boc-Ahx)-OH, showcasing its application in preparing bioactive hydrogels. This innovative approach highlights the potential of Fmoc-L-Lys(Boc-Ahx)-OH in biomedical applications, particularly in tissue engineering and regenerative medicine (D. Kaufmann et al., 2008).
Radiopharmaceuticals Development
The precursor Fmoc-lys(HYNIC-Boc)-OH, synthesized without HPLC purification, played a pivotal role in the solid-phase synthesis of 99mTc-labeled peptides. This synthesis pathway enhances the versatility of HYNIC for 99mTc peptide labeling, offering a streamlined approach for developing radiopharmaceuticals (M. Surfraz et al., 2007).
Supramolecular Gels Formation
Fmoc-L-Lys(Boc-Ahx)-OH has also been utilized in the synthesis of supramolecular gels. Qianying Zong et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, which formed stable thermo-reversible organogels. This research opens new avenues for using Fmoc-L-Lys(Boc-Ahx)-OH in designing materials with potential applications in drug delivery systems (Qianying Zong et al., 2016).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPBSJPMIMVOX-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc-Ahx)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.